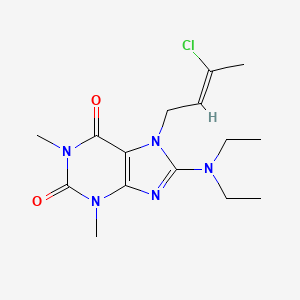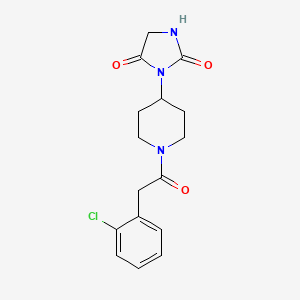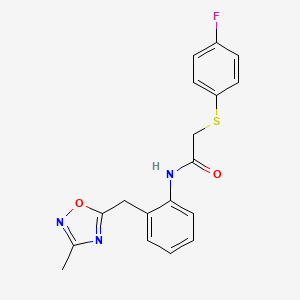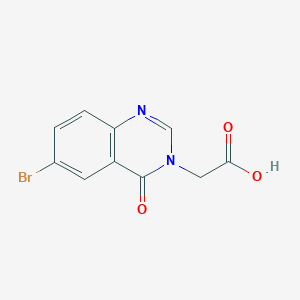
5-acetyl-4-hydroxy-6-(m-tolyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-acetyl-4-hydroxy-6-(m-tolyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP is a heterocyclic compound that contains a pyrimidine ring and a trifluoromethyl group, making it a unique and interesting molecule to study.
Scientific Research Applications
X-ray Diffraction Studies
5-Acetyl-4-hydroxy-6-(m-tolyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one and its derivatives have been studied using X-ray diffraction. This research offers insights into the molecular structures of these compounds, revealing their potential as medicinal agents. The conformational features of the molecules, including the orientation of substituents relative to the heterocycle, are crucial for understanding their properties (Gurskaya, Zavodnik, & Shutalev, 2003).
Antimicrobial Activity
These compounds have shown promise in antimicrobial applications. For instance, derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities against various bacterial and fungal species. These studies suggest that some of these compounds possess significant antimicrobial properties, which could be valuable in developing new treatments for infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002), (Al-Juboori, 2020).
Synthesis of Trifluoromethylated Analogues
Research has focused on synthesizing trifluoromethylated analogues of these compounds. The unique interaction between the fluorine atom and other molecular components may provide structural stability and enhance biological activity. Such research is key to developing new pharmacologically active compounds (Sukach et al., 2015).
Studies on Reactive Oxygen Species
The compound and its derivatives have been studied in the context of reactive oxygen species, particularly in DNA damage and repair mechanisms. Understanding how these compounds interact with DNA can provide insights into potential therapeutic applications and risks (Zhang & Wang, 2004).
Synthesis of Pyrazolyl-Pyrimidine Hybrids
Recent research has explored the synthesis of pyrazolyl-pyrimidine hybrids containing these compounds. These studies include evaluating the inhibitory activities of these hybrids on specific enzymes, hinting at their potential therapeutic applications (Zanatta et al., 2020).
Synthesis of CF3-Substituted Hexahydro- and Tetrahydropyrimidin-2-ones
Research has also been conducted on the synthesis of CF3-substituted hexahydro- and tetrahydropyrimidin-2-ones, which are of interest due to their varied pharmacological profiles. This research contributes to the development of new synthetic approaches to these heterocycles (Solovyev, Fesenko, & Shutalev, 2012).
properties
IUPAC Name |
5-acetyl-4-hydroxy-6-(3-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-7-4-3-5-9(6-7)11-10(8(2)20)13(22,14(15,16)17)19-12(21)18-11/h3-6,10-11,22H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQANRNMCGXMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-hydroxy-6-(3-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2667403.png)

![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)
![1-(3,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667407.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2667409.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667413.png)

![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)
![1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)
![7-Fluoro-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2667420.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine](/img/structure/B2667423.png)